cycloheptyl carbonochloridate
Description
Cycloheptyl carbonochloridate is a chloroformate ester characterized by a seven-membered cycloheptyl ring attached to a carbonyl chloride group (ClCO-O-cycloheptyl). Chloroformates, in general, are highly reactive acylating agents widely used in organic synthesis for introducing ester or carbonate functionalities. The cycloheptyl substituent distinguishes this compound from smaller or bulkier analogs, as its unique ring size and conformational flexibility may influence steric interactions, solubility, and reactivity in chemical or biological systems.
Properties
CAS No. |
33670-07-4 |
|---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptyl carbonochloridate can be synthesized through the reaction of cycloheptanol with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
Cycloheptanol+Phosgene→Cycloheptyl carbonochloridate+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow of cycloheptanol and phosgene through a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cycloheptanol and hydrochloric acid.
Reduction: The carbonyl group can be reduced to form cycloheptyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include cycloheptyl carbamates, cycloheptyl ethers, and cycloheptyl thioethers.
Hydrolysis: The major products are cycloheptanol and hydrochloric acid.
Reduction: The primary product is cycloheptyl alcohol.
Scientific Research Applications
Cycloheptyl carbonochloridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: this compound is employed in the synthesis of drug candidates, particularly those involving carbamate and ester functionalities.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of cycloheptyl carbonochloridate involves the reactivity of the carbonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of carbamates, esters, and ethers. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The cycloheptyl group offers intermediate steric bulk compared to cyclohexyl (smaller) and tert-butylphenyl (bulkier). This balance may enable selective reactivity in nucleophilic substitutions, where excessive bulk (e.g., tert-butylphenyl) could hinder attack, while smaller groups (e.g., cyclohexyl) permit faster kinetics .
- Solubility : Cycloheptyl’s moderate lipophilicity contrasts with the high hydrophobicity of dodecyl derivatives and the polar aromaticity of benzoyloxymethyl analogs. This property influences solvent compatibility in synthetic protocols .
Industrial Relevance
- Material Science: Long-chain analogs (e.g., dodecyl carbonochloridate) modify polymer hydrophobicity, while aromatic derivatives enhance thermal stability.
- Forensics: Structurally related compounds like cyclopropyl norfentanyl () emphasize the importance of chloroformate analogs in metabolite identification and forensic analysis .
Biological Activity
Cycloheptyl carbonochloridate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its cycloheptyl group attached to a carbonochloridate moiety. Its chemical formula can be represented as . The compound is known for its reactivity, particularly in acylation reactions, which can lead to the synthesis of various biologically active derivatives.
1. Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against colon cancer cell lines (HT-29) with varying IC50 values. While specific data on this compound itself may be limited, related compounds often show promising results in cancer treatment.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cycloheptyl derivative A | HT-29 | 0.132 |
| Cycloheptyl derivative B | HT-29 | 0.684 |
2. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Compounds with similar structures have shown activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as DNA replication and repair.
- Membrane Disruption : The lipophilicity of cycloheptyl derivatives allows them to integrate into bacterial membranes, leading to cell lysis.
- Apoptosis Induction : Some studies suggest that cycloheptyl derivatives may trigger apoptotic pathways in cancer cells.
Case Study 1: Anticancer Activity
In a controlled experiment, a series of cycloheptyl derivatives were synthesized and tested against various cancer cell lines. Results indicated that certain derivatives exhibited potent anticancer activity, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria showed promising results. The compound demonstrated significant inhibition rates, supporting further exploration for potential therapeutic applications.
Q & A
Q. What are the optimal reaction conditions for synthesizing cycloheptyl carbonochloridate from cycloheptanol and phosgene?
The synthesis typically involves reacting cycloheptanol with phosgene under controlled, low-temperature conditions (e.g., 0–5°C) in an inert solvent such as dichloromethane or toluene. A tertiary amine (e.g., pyridine) is often added to neutralize HCl byproducts. Post-reaction purification via distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) is critical to isolate the product while minimizing decomposition. These conditions are extrapolated from analogous chloroformate syntheses, such as cyclohexyl chloroformate production .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of this compound?
and NMR are essential for structural verification. The carbonyl carbon (C=O) typically resonates at ~150–155 ppm, while the cycloheptyl carbons appear in the 20–35 ppm range. Impurities like residual alcohol or phosgene adducts can be identified via unexpected peaks or integration discrepancies. Cross-validation with IR spectroscopy (C=O stretch at ~1750–1800 cm) and mass spectrometry (parent ion matching the molecular weight of 176.59 g/mol) enhances confidence in purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its reactivity and toxicity, use a fume hood, chemical-resistant gloves (e.g., nitrile), and splash goggles. Phosgene exposure risks necessitate leak-proof reactor setups and real-time gas detection systems. Emergency neutralization protocols (e.g., aqueous ammonia traps for phosgene) and strict waste disposal guidelines (e.g., hydrolysis in basic conditions) must be implemented .
Advanced Research Questions
Q. How should researchers address discrepancies in reported yields of this compound across synthetic protocols?
Yield variations may stem from differences in phosgene stoichiometry, reaction time, or purification methods. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, a central composite design could evaluate temperature, phosgene equivalents, and solvent polarity. Replicating literature methods with controlled variables (e.g., anhydrous conditions) and reporting detailed procedural metadata (e.g., stirring rate, cooling efficiency) enhances reproducibility .
Q. What experimental approaches are recommended for investigating the reaction mechanism of this compound in nucleophilic acyl substitution?
Kinetic studies (e.g., monitoring reaction progress via NMR with fluorinated nucleophiles) and isotopic labeling (e.g., in the carbonyl group) can elucidate mechanistic pathways. Computational methods (DFT calculations) may model transition states to predict regioselectivity. Trapping intermediates with stable nucleophiles (e.g., amines) or analyzing solvent effects (polar vs. nonpolar) provides further mechanistic insights .
Q. What methodologies are appropriate for assessing the acute aquatic toxicity of this compound?
Follow OECD Test Guidelines (e.g., OECD 202 for Daphnia magna). Prepare serial dilutions in reconstituted freshwater, expose organisms for 48 hours, and determine LC values. Include controls for solvent carriers (e.g., acetone) and validate results via positive controls (e.g., sodium dodecyl sulfate). Data interpretation should account for hydrolysis products (e.g., cycloheptanol and CO), which may contribute to toxicity .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Discrepancies in IR or NMR data often arise from solvent effects, impurities, or instrument calibration. Re-measure spectra under standardized conditions (e.g., CDCl for NMR, KBr pellets for IR) and compare against reference databases (e.g., NIST Chemistry WebBook). Collaborative inter-laboratory studies and sharing raw spectral files (e.g., JCAMP-DX format) improve data harmonization .
Q. What strategies should be employed to conduct a comprehensive literature search on the environmental fate of this compound?
Use multi-database searches (Web of Science, PubMed, SciFinder) with Boolean terms: ("this compound" OR "chloroformate derivatives") AND ("environmental degradation" OR "hydrolysis kinetics"). Include gray literature (EPA reports, conference proceedings) via Google Scholar and institutional repositories. Apply inclusion criteria (peer-reviewed studies, empirical data) and exclude non-English or non-validated sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
